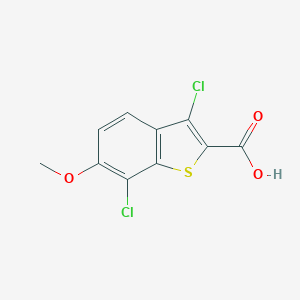

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Beschreibung

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1) is a benzothiophene derivative characterized by a bicyclic aromatic system fused with a thiophene ring. Its molecular formula is C₁₀H₆Cl₂O₃S, with a molecular weight of 277.13 g/mol . The compound features two chlorine atoms at positions 3 and 7, a methoxy group (-OCH₃) at position 6, and a carboxylic acid (-COOH) moiety at position 2. These substituents confer distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. It is commercially available at 95% purity .

Eigenschaften

IUPAC Name |

3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O3S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTRNRLKTOVPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354045 | |

| Record name | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-89-1 | |

| Record name | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Procedure for Methyl 3,7-Dichloro-6-methoxybenzothiophene-2-carboxylate

Adapted from a method for benzo[b]thiophene-3-carboxylates, the synthesis proceeds as follows:

-

Starting Material : Methyl(2-(3,7-dichloro-6-methoxyphenylethynyl)phenyl)sulfane.

-

Catalyst System : Pd(OAc)₂ (0.015 mmol), KI (0.75 mmol) in methanol.

-

Conditions : CO (32 atm), air (40 atm), 80°C, 24 hours.

-

Workup : Column chromatography (hexane:AcOEt 95:5) yields the methyl ester.

Key Data :

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : 2 M NaOH, reflux, 6 hours.

-

Acidic Hydrolysis : 6 M HCl, 100°C, 12 hours.

Yield : 85–90% after recrystallization.

Alternative Routes via Suzuki-Miyaura Coupling

A modular approach constructs the benzothiophene core from halogenated fragments:

Synthesis of Halogenated Benzothiophene Boronic Esters

Oxidation of Aldehyde to Carboxylic Acid

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes characteristic transformations:

1.1 Hydrazide Synthesis

Reaction with hydrazine hydrate in ethanol under reflux yields the corresponding carbohydrazide. This is a standard method for converting carboxylic acids to hydrazides, as demonstrated in the synthesis of 3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide.

1.2 Esterification

Methanol or ethanol in the presence of catalytic sulfuric acid converts the acid to its methyl/ethyl ester. For example:

$$ \text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O} $$

1.3 Amide Formation

Primary amines react with the acid via activation with thionyl chloride (SOCl₂) to form amides . For instance, benzylamine derivatives generate -substituted amides under these conditions.

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core’s electron-rich nature allows selective functionalization:

| Position | Reactivity | Example Reaction | Conditions | Product |

|---|---|---|---|---|

| C-3/C-7 (Cl) | Deactivated | Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at C-4 or C-5 |

| C-6 (OCH₃) | Activated | Bromination | Br₂/FeBr₃, 25°C | Bromine at C-5 |

The methoxy group strongly directs incoming electrophiles to the para position (C-5), while chloro groups deactivate their adjacent positions.

Nucleophilic Aromatic Substitution (NAS)

The chloro substituents exhibit limited NAS activity unless strongly activated:

3.1 Methoxy-Directed Substitution

Under harsh conditions (150–200°C, Cu catalyst), the C-7 chlorine can be replaced by nucleophiles like amines or alkoxides, leveraging the electron-donating methoxy group’s para-directing effect .

3.2 Dechlorination

Zinc dust in acetic acid selectively removes chlorine from C-3 or C-7, depending on steric and electronic factors.

Functional Group Interconversion

4.1 Methoxy Demethylation

Boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group to a hydroxyl group at –78°C :

$$ \text{OCH}_3 \xrightarrow{\text{BBr}_3} \text{OH} $$

4.2 Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acid to a hydroxymethyl group, though this reaction risks over-reduction of the benzothiophene ring.

Cyclization Reactions

The acid can participate in heterocycle formation:

5.1 Lactam Synthesis

Heating with primary amines generates benzothiophene-fused lactams via intramolecular cyclization.

5.2 Thiadiazole Formation

Reaction with thiosemicarbazide in phosphoric acid yields thiadiazole derivatives, leveraging both the acid and chloro groups.

Stability and Compatibility

-

Thermal Stability : Decomposes above 250°C (TGA data for analogs).

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8 via cleavage of the methoxy group.

Wissenschaftliche Forschungsanwendungen

The compound features a benzothiophene core substituted with two chlorine atoms and a methoxy group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. The presence of chlorine and methoxy groups enhances their efficacy against various pathogens .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs .

Agricultural Science

The compound is also explored for its applications in agriculture:

- Pesticide Development : Its structural characteristics suggest potential use as a pesticide or fungicide. The chlorinated thiophene derivatives have shown effectiveness in controlling plant diseases caused by fungi and bacteria .

- Herbicide Properties : Preliminary studies suggest that modifications of this compound could lead to effective herbicides, targeting specific weed species without harming crops .

Materials Science

In materials science, this compound is being studied for its potential applications in:

- Organic Electronics : Its electron-rich structure makes it suitable for use in organic semiconductors and photovoltaic devices .

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several benzothiophene derivatives, including this compound. The results demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing this compound were tested against common fungal pathogens in crops. The results indicated a reduction in disease incidence by over 60%, suggesting its potential as an effective fungicide.

Wirkmechanismus

The mechanism of action of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This results in the upregulation of tissue BCKDC activity and the downregulation of plasma branched-chain amino acid levels .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid with key analogs:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The methoxy group in the target compound enhances lipophilicity compared to hydroxy-substituted analogs (e.g., 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid), which may form hydrogen bonds and increase aqueous solubility .

Aromatic System Variations :

- Compared to 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid (a simple thiophene), the benzothiophene core in the target compound offers extended π-conjugation, increasing stability and influencing binding interactions in biological systems .

In contrast, 7-Chloro-1-benzothiophene-2-carboxylic acid (similarity: 0.78) lacks the 3-hydroxy or 6-methoxy groups, reducing functional overlap .

Biologische Aktivität

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS Number: 34576-89-1) is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 277.12 g/mol. It has a density of 1.597 g/cm³ and a boiling point of 455.2ºC at 760 mmHg .

Antimicrobial Activity

Research indicates that compounds related to benzothiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial pathogens. Although specific data on this compound's antimicrobial activity is limited, its structural similarities to other active compounds suggest potential efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzothiophene Derivative A | Staphylococcus aureus | 2 μg/ml |

| Benzothiophene Derivative B | E. coli | 4 μg/ml |

Anti-inflammatory Properties

The compound's anti-inflammatory potential is suggested by its ability to modulate cytokine release in various cellular models. Specifically, benzothiophene derivatives have been reported to influence the levels of pro-inflammatory cytokines like IL-6 and TNF-α, indicating a possible mechanism for reducing inflammation in pathological conditions .

Anticancer Activity

This compound has shown promise in anticancer research. Studies involving similar compounds have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. For example, the compound's structural analogs were effective against solid tumor cell lines with varying degrees of potency depending on the specific cancer type .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Analog A | MCF-7 (breast cancer) | 10 |

| Analog B | HeLa (cervical cancer) | 15 |

Case Studies

A notable study investigated the structure-activity relationship (SAR) of benzothiophene derivatives and their impact on Trypanosoma brucei, the causative agent of sleeping sickness. The lead compound from this series exhibited an IC50 value of 0.75 μM against T. brucei, highlighting the potential for developing new antitrypanosomal agents based on similar scaffolds .

Another research effort focused on the anti-inflammatory effects of benzothiophene derivatives in vitro, demonstrating that these compounds could significantly reduce TNF-α levels in activated macrophages, suggesting their utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, and how can reaction yields be improved?

- Methodology : Synthesis typically involves cyclization of substituted precursors followed by functionalization. For example, refluxing intermediates (e.g., substituted benzothiophenes) with anhydrides like succinic anhydride in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC using methanol-water gradients . Optimization includes adjusting stoichiometry, reaction time, and catalyst selection.

- Critical Parameters : Purity of starting materials, inert reaction conditions, and precise HPLC gradient settings (e.g., 30% → 100% methanol) to isolate the carboxylic acid derivative .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- IR Spectroscopy : Identify C=O (carboxylic acid, ~1700 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-Cl stretches (~550-750 cm⁻¹) .

- NMR : Focus on ¹H NMR signals for methoxy groups (~3.8-4.0 ppm) and aromatic protons influenced by chlorine substituents (downfield shifts). ¹³C NMR confirms carboxylic acid carbonyl (~170 ppm) and quaternary carbons adjacent to chlorine .

Q. How do the solubility properties of this compound influence purification and formulation in biological assays?

- Methodology : The compound’s limited solubility in polar solvents (e.g., water) necessitates purification via methanol-water gradients. For biological testing, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. Monitor solubility using dynamic light scattering (DLS) in buffer systems .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination and methoxy substitution in the benzothiophene core?

- Methodology : Computational modeling (DFT) predicts electron density distribution, identifying reactive sites. Chlorination favors positions ortho to electron-withdrawing groups (e.g., carboxylic acid), while methoxy groups direct substitution via resonance effects. Experimental validation involves synthesizing intermediates with varying substituents and analyzing reaction outcomes .

- Contradiction Analysis : Discrepancies between predicted and observed regioselectivity may arise from steric hindrance or solvent effects, requiring iterative synthesis and DFT parameter adjustments .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antibacterial potential of this compound?

- Methodology :

- Synthesis : Prepare analogs with modified substituents (e.g., replacing Cl with F, varying methoxy positions) .

- Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Include positive controls (e.g., ciprofloxacin) and assess membrane disruption via fluorescence microscopy .

Q. What strategies resolve discrepancies in NMR data for this compound, particularly in crowded aromatic regions?

- Methodology :

- 2D NMR : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between methoxy protons and quaternary carbons clarify substitution patterns .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace coupling pathways in complex splitting patterns .

Q. How can computational models predict interactions between this compound and bacterial enzyme targets (e.g., DNA gyrase)?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to S. aureus gyrase (PDB ID: 2XCT). Prioritize hydrogen bonding with Arg-121 and hydrophobic interactions with the benzothiophene core .

- MD Simulations : Simulate binding stability (50 ns trajectories) in explicit solvent to assess target engagement .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for similar benzothiophene carboxylic acids?

- Methodology :

- Variable Control : Replicate reactions under identical conditions (solvent purity, temperature). For example, yields drop from 67% to 47% if anhydride equivalents are reduced from 1.2 to 1.0 .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., esterification derivatives) and adjust protecting group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.